molecular formula C8H15NO2 B8521864 N-allylsarcosine ethyl ester

N-allylsarcosine ethyl ester

Cat. No.: B8521864
M. Wt: 157.21 g/mol
InChI Key: OFDYNIRENYEZIX-UHFFFAOYSA-N
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Description

N-Allylsarcosine ethyl ester is a synthetic derivative of sarcosine (N-methylglycine), where the methyl group on the nitrogen atom is replaced by an allyl (CH₂CHCH₂) group, and the carboxylic acid is esterified with ethanol.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-[methyl(prop-2-enyl)amino]acetate

InChI

InChI=1S/C8H15NO2/c1-4-6-9(3)7-8(10)11-5-2/h4H,1,5-7H2,2-3H3

InChI Key

OFDYNIRENYEZIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-allylsarcosine ethyl ester with key analogs:

Compound Molecular Formula Molecular Weight Substituent on N-Amino Group Key Features
This compound* C₈H₁₅NO₂ 157.21 g/mol Allyl (CH₂CHCH₂) Increased hydrophobicity; potential for allylic reactions
Sarcosine ethyl ester HCl C₅H₁₂ClNO₂ 153.61 g/mol Methyl (CH₃) Hydrochloride salt enhances solubility; used in peptide synthesis
N-Nitroso sarcosine ethyl ester C₅H₁₀N₂O₃ 146.15 g/mol Nitroso (N=O) Carcinogenic potential; reactive nitroso group
Sarcosine, n-hexanoyl-, ethyl ester C₁₁H₂₁NO₃ 215.29 g/mol Hexanoyl (C₅H₁₁CO) Long-chain acyl group; likely used in surfactants or lipid studies

*Inferred structure based on sarcosine derivatives.

Physicochemical Properties

  • Reactivity : Unlike the nitroso group in N-nitroso sarcosine ethyl ester (prone to redox reactions), the allyl group may undergo polymerization or electrophilic additions .

Key Research Findings

Functional Comparisons

  • Enzyme Interactions: Ethyl esters of amino acids (e.g., phenylalanine, methionine) are often substrates for esterases; the allyl group may alter enzymatic hydrolysis rates .
  • Thermal Stability : Ethyl esters with unsaturated groups (e.g., allyl) may degrade faster at high temperatures compared to saturated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-allylsarcosine ethyl ester, and how do reaction conditions influence yield?

  • Methodology :

  • Esterification : React sarcosine with allyl bromide in the presence of a base (e.g., NaOH) to form N-allylsarcosine, followed by ethyl esterification using ethanol and an acid catalyst (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Transesterification : Use supercritical ethanol under high pressure (e.g., 200–250 bar) and temperature (200–250°C) to optimize ester yield, as demonstrated in analogous ethyl ester syntheses .

  • Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate the pure compound.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm allyl and ethyl group attachment to the sarcosine backbone. Compare chemical shifts with reference data for sarcosine derivatives .
  • Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures, critical for storage and handling protocols .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

  • Experimental Design :

  • Cellular Uptake Studies : Use fluorescence-labeled derivatives or radiolabeled isotopes (e.g., ¹⁴C) to track intracellular accumulation in model cell lines (e.g., HeLa or HEK293) .
  • Enzyme Inhibition Assays : Screen for interactions with enzymes like peptidases or dehydrogenases via spectrophotometric methods (e.g., NADH absorbance at 340 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. hexanoyl groups) impact the pharmacokinetic profile of sarcosine ethyl esters?

  • Structure-Activity Relationship (SAR) Analysis :

  • Computational Modeling : Compare molecular docking scores of this compound and N-hexanoyl derivatives against target proteins (e.g., glycine transporters) using software like AutoDock Vina .
  • In Vivo Pharmacokinetics : Administer equimolar doses to rodent models and measure plasma half-life via LC-MS/MS. Note that allyl groups may enhance blood-brain barrier permeability compared to bulkier substituents .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sarcosine derivatives?

  • Data Reconciliation Framework :

  • Meta-Analysis : Aggregate results from studies using standardized protocols (e.g., fixed pH or temperature) to minimize variability .
  • Dose-Response Curves : Replicate conflicting studies with gradient concentrations (e.g., 1–100 µM) to identify non-linear effects or threshold phenomena .
  • Controlled Variables : Isolate confounding factors like solvent choice (e.g., DMSO vs. ethanol) that may alter compound solubility or stability .

Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising enantiomeric purity?

  • Process Chemistry Considerations :

  • Heterogeneous Catalysis : Test metal-organic frameworks (MOFs) or immobilized lipases to enhance stereoselectivity and recyclability .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. What advanced spectroscopic techniques validate the degradation pathways of this compound under physiological conditions?

  • Degradation Profiling :

  • LC-HRMS/MS : Identify hydrolytic products (e.g., sarcosine and allyl alcohol) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) .
  • Isotope Tracing : Use deuterated solvents (e.g., D₂O) to track proton exchange during ester bond cleavage .

Methodological Resources

  • Synthetic Protocols : Refer to NIST Chemistry WebBook for validated spectral data .
  • Biological Assays : Adapt protocols from arginine ethyl ester studies, noting esterase-sensitive mechanisms .
  • Safety Guidelines : Follow OSHA HCS standards for handling reactive intermediates (e.g., allyl bromide) .

Note : Avoid commercial synthesis routes; prioritize peer-reviewed methodologies from journals like the Beilstein Journal of Organic Chemistry .

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